molecular formula C8H13NO3 B13498814 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13498814
M. Wt: 171.19 g/mol
InChI Key: NKINGJLKDSWRBN-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-azabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound featuring a unique structure that includes a methoxymethyl group and an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the cycloaddition of suitable precursors. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical reactions . This method allows for the formation of the bicyclic structure under controlled conditions. The reaction often requires specific equipment, such as a mercury lamp, to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical synthesis process. This requires specialized equipment and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

  • 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Comparison: 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the methoxymethyl group and the azabicyclohexane ring. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the azabicyclohexane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-12-5-7-2-8(3-7,6(10)11)9-4-7/h9H,2-5H2,1H3,(H,10,11)

InChI Key

NKINGJLKDSWRBN-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(NC2)C(=O)O

Origin of Product

United States

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